2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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Overview
Description
2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that features both furan and thiazolidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Furan derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with furan derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The compound is a powder at room temperature , suggesting that it could be formulated for oral administration. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability.
Result of Action
Given the wide range of biological activities associated with furan derivatives , it is likely that this compound exerts diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of furan derivatives with thiazolidinone precursors. One common method includes the condensation of furan-2-carbaldehyde with thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the thiazolidinone ring.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: Another furan derivative with antibacterial properties.
Thiazolidin-2,4-dione: A related compound with antidiabetic and anticancer activities.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives.
Uniqueness
2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one is unique due to its combined furan and thiazolidinone moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry, offering potential advantages over simpler furan or thiazolidinone derivatives .
Properties
IUPAC Name |
(2Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-6(7-2-1-3-13-7)4-9-10-8(12)5-14-9/h1-4H,5H2,(H,10,12)/b9-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALRCXXRWJXPSZ-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CC=CO2)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C(=O)C2=CC=CO2)/S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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